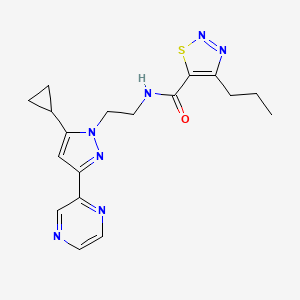
N-(2-(4-(4-フルオロフェニル)ピペラジン-1-イル)エチル)イソブチルアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide”, piperazine derivatives can be synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用
1. エキリティブヌクレオシドトランスポーター(ENT)阻害剤 本化合物は、ヌクレオチド合成、アデノシンの機能調節、化学療法において重要な役割を果たすENTの新規阻害剤であることが判明しています . 本化合物は、ENT1よりもENT2に対してより選択的です .
神経薬理学的用途
ピペラジン誘導体の神経薬理学的可能性を考えると、本化合物は、特定の神経伝達物質系を標的とすることで、アルツハイマー病やパーキンソン病などの神経変性疾患の治療における治療用途について調査することができます .
構造活性相関研究
本化合物は、構造活性相関研究に使用できます。 例えば、ENTの阻害活性に対する様々な修飾の効果を研究するために使用されてきました .
ウレアーゼ阻害剤
本化合物のベンゾイミダゾール誘導体は、ウレアーゼ産生細菌によって引き起こされる疾患の治療に用途がある可能性のあるウレアーゼ阻害剤として潜在力を示しています .
5. 人白血球エラスターゼ(HLE)阻害剤 5HT1a拮抗薬の様々なクラスに存在するサッカリン部分は、人白血球エラスターゼ(HLE)阻害剤における重要な分子成分として特定されています .
鎮痛用途
サッカリン部分は、鎮痛薬の重要な成分であることも判明しており、疼痛管理における本化合物の潜在的な用途を示唆しています .
7. 人マスト細胞トリプターゼ阻害剤 本化合物は、アレルギー性および炎症性疾患において重要な役割を果たす人マスト細胞トリプターゼの阻害剤として使用できる可能性があります .
アルデヒド脱水素酵素阻害剤
作用機序
Target of Action
The primary target of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been shown to be more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport, which is crucial for nucleotide synthesis and regulation of adenosine function . This could potentially disrupt these biochemical pathways and their downstream effects.
Pharmacokinetics
The compound’s structure-activity relationship studies suggest that the presence of a halogen substitute in the fluorophenyl moiety next to the piperazine ring is essential for its inhibitory effects on ent1 and ent2 . This could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to reduced uridine uptake . This could potentially affect cell viability and protein expression . .
Action Environment
The action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide could be influenced by various environmental factors. For instance, the physicochemical properties of the compound, such as size, charge, and lipophilicity, could affect its interaction with ENTs . Additionally, factors like pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
It has been suggested that it may interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound has been demonstrated to inhibit ENTs, showing more selectivity to ENT2 than to ENT1 .
Cellular Effects
In cellular models, N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide has been shown to inhibit the uptake of uridine and adenosine, two important nucleosides, in a concentration-dependent manner . This suggests that the compound could influence cell function by modulating nucleoside transport and, consequently, nucleotide synthesis and adenosine-related functions .
Molecular Mechanism
The molecular mechanism of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide involves its interaction with ENTs. It has been shown to reduce the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Temporal Effects in Laboratory Settings
It has been reported that the inhibitory effect of the compound on uridine uptake could not be washed out, suggesting a long-lasting effect .
Metabolic Pathways
The metabolic pathways involving N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide are not well-defined yet. Given its potential interaction with ENTs, it may be involved in the metabolic pathways related to nucleoside transport and nucleotide synthesis .
Transport and Distribution
The transport and distribution of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide within cells and tissues are likely to be influenced by its interaction with ENTs
特性
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O/c1-13(2)16(21)18-7-8-19-9-11-20(12-10-19)15-5-3-14(17)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVZCTNPFINYLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

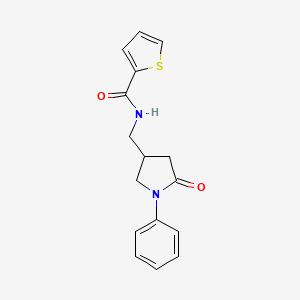
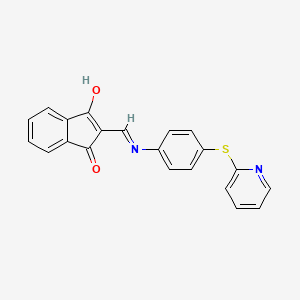

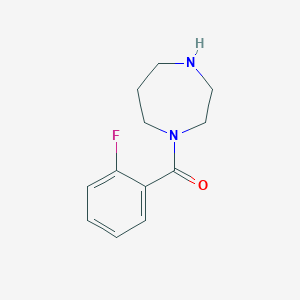
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2416213.png)

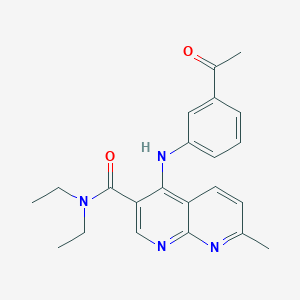
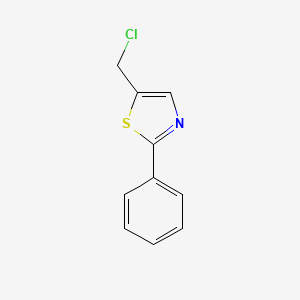
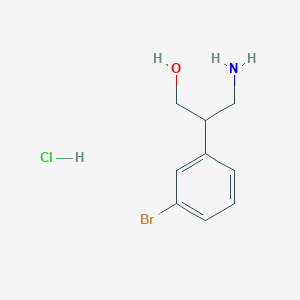
![5-Chloro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2416224.png)
![N-(4-methoxynaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2416226.png)
![3-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2416227.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2416228.png)
